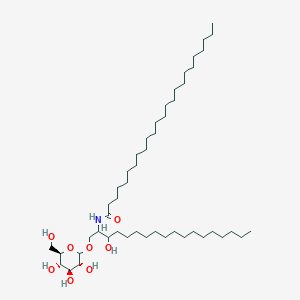
Calcium nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium nonanoate, also known as calcium pelargonate, is a calcium salt of nonanoic acid. It is an anionic surfactant with the molecular formula C18H34CaO4. This compound is known for its excellent emulsifying, dispersing, lubricating, and solubilizing abilities . It is commonly used in various industrial applications, including as a lubricant and emulsifying agent.
Vorbereitungsmethoden
Calcium nonanoate can be synthesized through a reaction between nonanoic acid and calcium carbonate. The process involves mixing nonanoic acid with calcium carbonate and adding water to the mixture. The reaction is carried out under reflux conditions, followed by filtration and drying to obtain the final product . This method is relatively simple and efficient, making it suitable for industrial production.
Analyse Chemischer Reaktionen
Calcium nonanoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form calcium carbonate and other by-products.
Reduction: This compound can be reduced under specific conditions, although this reaction is less common.
Substitution: this compound can undergo substitution reactions, where the nonanoate group is replaced by other functional groups.
Precipitation: Calcium ions can be precipitated by various anions, such as carbonate, phosphate, and sulfate ions.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Calcium nonanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: this compound is used in studies related to calcium signaling and homeostasis.
Medicine: This compound is explored for its potential use in drug delivery systems and cancer therapy.
Wirkmechanismus
The mechanism of action of calcium nonanoate involves its interaction with calcium ions and other molecular targets. Calcium plays a crucial role in various cellular processes, including signal transduction pathways, muscle contractions, and bone health . This compound can influence these processes by modulating calcium levels and interactions within cells.
Vergleich Mit ähnlichen Verbindungen
Calcium nonanoate can be compared with other calcium salts of fatty acids, such as calcium octanoate and calcium decanoate. These compounds share similar properties, such as emulsifying and lubricating abilities. this compound is unique due to its specific molecular structure and the length of its carbon chain, which influences its solubility and reactivity .
Similar compounds include:
- Calcium octanoate
- Calcium decanoate
- Calcium stearate
These compounds are used in similar applications but may differ in their specific properties and effectiveness.
Eigenschaften
CAS-Nummer |
29813-38-5 |
|---|---|
Molekularformel |
C18H34CaO4 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
calcium;nonanoate |
InChI |
InChI=1S/2C9H18O2.Ca/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
QSSGIYRIEKPVTG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ca+2] |
Verwandte CAS-Nummern |
112-05-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)












